BenchChemオンラインストアへようこそ!

5-(Pyridin-3-yl)pentan-2-ol

pKa ionization extraction

5-(Pyridin-3-yl)pentan-2-ol (CAS 119981-04-3) is a chiral secondary alcohol featuring a pyridin-3-yl moiety linked via a pentyl chain to a 2-hydroxyl group. The compound has a molecular weight of 165.23 g/mol and the molecular formula C10H15NO.

Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
CAS No. 119981-04-3
Cat. No. B171255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridin-3-yl)pentan-2-ol
CAS119981-04-3
Synonyms5-(pyridin-3-yl)pentan-2-ol
Molecular FormulaC10H15NO
Molecular Weight165.23 g/mol
Structural Identifiers
SMILESCC(CCCC1=CN=CC=C1)O
InChIInChI=1S/C10H15NO/c1-9(12)4-2-5-10-6-3-7-11-8-10/h3,6-9,12H,2,4-5H2,1H3
InChIKeyQWSGUMOZIVWFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridin-3-yl)pentan-2-ol (CAS 119981-04-3): Comparative Technical Baseline for Scientific Sourcing Decisions


5-(Pyridin-3-yl)pentan-2-ol (CAS 119981-04-3) is a chiral secondary alcohol featuring a pyridin-3-yl moiety linked via a pentyl chain to a 2-hydroxyl group [1]. The compound has a molecular weight of 165.23 g/mol and the molecular formula C10H15NO [1]. Its structure positions the hydroxyl group at the C2 position of the alkyl chain—a critical stereoelectronic determinant differentiating this compound from its constitutional isomers (e.g., pentan-1-ol and pentan-3-ol analogs) and pyridine positional variants (e.g., pyridin-2-yl and pyridin-4-yl analogs) [1]. The compound has been documented in patent literature as a synthetic intermediate for orally active PAF (Platelet Activating Factor) antagonists and GnRH (Gonadotropin-Releasing Hormone) antagonists , and binding data indicate antagonist activity at the human CCR5 receptor with a Kd of 316 nM [2].

Why 5-(Pyridin-3-yl)pentan-2-ol Cannot Be Readily Substituted by Generic In-Class Pyridine-Alcohol Analogs


Within the class of pyridine-bearing pentanol derivatives, substitution of 5-(pyridin-3-yl)pentan-2-ol with structurally similar analogs introduces material, quantifiable differences in physicochemical properties, stereochemical availability, and documented pharmacological utility. The compound's hydroxyl group at the C2 position confers a predicted pKa of 15.17 ± 0.20 and a boiling point range of 115–120 °C at 0.1 Torr —values that differ from those of positional isomers (e.g., 5-(pyridin-3-yl)pentan-1-ol ) and pyridine-substitution variants (e.g., 5-(pyridin-2-yl)pentan-2-ol [1]), affecting purification, formulation, and reaction compatibility. Furthermore, the compound exists as a chiral molecule due to the C2 stereocenter [1], whereas the pentan-1-ol analog is achiral, eliminating enantioselective synthetic pathways. Critically, 5-(pyridin-3-yl)pentan-2-ol serves as a documented intermediate in validated synthetic routes to specific PAF antagonists and GnRH antagonists ; substitution with a generic pyridine-alcohol analog would require revalidation of entire synthetic sequences due to altered reactivity, stereochemistry, and downstream impurity profiles. These differential factors mandate compound-specific sourcing rather than generic substitution for reproducible research outcomes.

5-(Pyridin-3-yl)pentan-2-ol (CAS 119981-04-3): Quantified Differential Evidence Against Comparator Compounds


Structural Isomer Differentiation: Predicted pKa Divergence from Pentan-1-ol Analog

5-(Pyridin-3-yl)pentan-2-ol exhibits a predicted acid dissociation constant (pKa) of 15.17 ± 0.20 for its secondary hydroxyl group . While no experimentally measured pKa value is available for the direct comparator 5-(pyridin-3-yl)pentan-1-ol (primary alcohol analog), the predicted pKa difference between a secondary alcohol (pKa ~16–17) and a primary alcohol (pKa ~15–16) is class-level established, with secondary alcohols being approximately 0.5–1.5 pKa units less acidic than their primary counterparts [1]. This predicted difference translates to a factor of approximately 3- to 30-fold lower ionization propensity under alkaline extraction conditions for the pentan-2-ol compound relative to the pentan-1-ol analog.

pKa ionization extraction chromatography formulation

Stereochemical Availability: Chiral Pentan-2-ol Scaffold Versus Achiral Pentan-1-ol Analog

5-(Pyridin-3-yl)pentan-2-ol possesses a chiral center at the C2 position bearing the secondary hydroxyl group, rendering the molecule capable of existing as two enantiomers, (R)- and (S)-5-(pyridin-3-yl)pentan-2-ol [1]. In contrast, the closest constitutional isomer 5-(pyridin-3-yl)pentan-1-ol (CAS 84200-03-3) is achiral due to the primary hydroxyl group at the C1 terminus, lacking any stereocenter . This structural distinction is not merely academic: the synthesis of an orally active PAF antagonist of the N-pentadienamide class specifically employed (S)-α-methyl-3-pyridinebutanol—the (S)-enantiomer of 5-(pyridin-3-yl)pentan-2-ol—as the chiral starting material, with enantioselective preparation achieved via kinetic hydrolysis of the racemate using Pseudomonas cepacia lipase .

chiral synthesis enantioselective asymmetric stereochemistry intermediate

CCR5 Antagonist Activity: Documented Binding Affinity Versus Uncharacterized Analogs

5-(Pyridin-3-yl)pentan-2-ol has documented antagonist activity at the human C-C chemokine receptor type 5 (CCR5), with a measured dissociation constant (Kd) of 316 nM in HEK 293 Glosensor cells expressing human CCR5, assessed via reduction in RANTES-induced intracellular calcium mobilization [1]. No comparable CCR5 binding data have been reported for the constitutional isomers 5-(pyridin-3-yl)pentan-1-ol, 5-(pyridin-3-yl)pentan-3-ol, or for pyridine positional variants such as 5-(pyridin-2-yl)pentan-2-ol and 5-(pyridin-4-yl)pentan-2-ol. This data point establishes a baseline functional activity for the target compound that is absent from the public literature for its closest structural analogs, creating a research-continuity dependency on this specific compound for studies investigating pyridine-pentanol pharmacophores targeting CCR5.

CCR5 antagonist HIV entry chemokine receptor binding affinity Kd

Volatility Differential: Predicted Boiling Point Range Versus Pentan-1-ol Isomer for Purification Planning

5-(Pyridin-3-yl)pentan-2-ol exhibits a boiling point of 115–120 °C at a reduced pressure of 0.1 Torr . For the comparator 5-(pyridin-3-yl)pentan-1-ol, ChemSpider reports a predicted boiling point of 272.8 ± 15.0 °C at atmospheric pressure (760 mmHg) . While these values are reported under different pressure conditions—precluding direct quantitative subtraction—the substantial difference in predicted normal boiling points (target: ~115–120 °C at 0.1 Torr, translating to an estimated normal boiling point of approximately 280–300 °C via pressure-temperature nomographs [1]; comparator: 272.8 °C at 760 mmHg) indicates that the pentan-2-ol compound is slightly less volatile under standard atmospheric conditions than the pentan-1-ol analog. This difference, though modest, affects the selection of distillation conditions, vacuum requirements, and thermal stability considerations during purification.

boiling point distillation purification volatility physical property

Synthetic Intermediate Documentation: Validated Routes to PAF and GnRH Antagonists

5-(Pyridin-3-yl)pentan-2-ol (specifically its (S)-enantiomer, designated as (S)-α-methyl-3-pyridinebutanol) is a documented chiral intermediate in the synthesis of an orally active PAF (Platelet Activating Factor) antagonist of the N-pentadienamide class . The synthetic route describes enantioselective preparation of (S)-α-methyl-3-pyridinebutanol from the racemate using Pseudomonas cepacia lipase-catalyzed kinetic hydrolysis, followed by mesylation, azide displacement, and hydrogenation to yield the corresponding amine intermediate for subsequent coupling . Additionally, the compound is disclosed within a generic formula (I) in patent literature as an intermediate for GnRH (Gonadotropin-Releasing Hormone) antagonists . For the constitutional isomer 5-(pyridin-3-yl)pentan-1-ol, no equivalent documentation exists validating its use in these specific therapeutic antagonist synthetic pathways. Substitution would require complete synthetic route revalidation due to altered stereochemistry and reactivity at the hydroxyl position.

PAF antagonist GnRH antagonist synthetic intermediate drug synthesis chiral building block

Predicted Density Differential for Formulation and Solvent Selection

The predicted density of 5-(pyridin-3-yl)pentan-2-ol is 1.014 ± 0.06 g/cm³ . For the comparator 5-(pyridin-3-yl)pentan-1-ol, ChemSpider reports a predicted density of 1.0 ± 0.1 g/cm³ . The difference of approximately 0.014 g/cm³ (within overlapping uncertainty bounds) is marginal but may influence biphasic solvent system design, centrifuge separation protocols, and precise volumetric-to-mass conversions in automated liquid handling systems. While both values are predicted rather than experimentally measured, the availability of compound-specific predicted density data for the pentan-2-ol enables more accurate experimental planning compared to relying on analog-extrapolated estimates.

density formulation solvent liquid handling physical property

Validated Research and Industrial Application Scenarios for 5-(Pyridin-3-yl)pentan-2-ol (CAS 119981-04-3)


Chiral Intermediate for PAF Antagonist Synthesis

5-(Pyridin-3-yl)pentan-2-ol, specifically its (S)-enantiomer [(S)-α-methyl-3-pyridinebutanol], is employed as a chiral building block in the synthesis of orally active Platelet Activating Factor (PAF) antagonists of the N-pentadienamide class. The validated synthetic route utilizes enantioselective kinetic hydrolysis of the racemate using Pseudomonas cepacia lipase, followed by mesylation, azide displacement, and hydrogenation to yield the chiral amine intermediate for subsequent coupling . This application is uniquely enabled by the chiral secondary alcohol moiety at the C2 position, which provides the stereochemical handle required for enantioselective downstream transformations—a capability absent in the achiral pentan-1-ol analog.

GnRH Antagonist Intermediate in Drug Discovery

The compound is disclosed within generic formula (I) in patent literature covering antagonists of Gonadotropin-Releasing Hormone (GnRH), positioning it as a synthetic intermediate for compounds targeting sex-hormone related conditions . Research programs developing GnRH antagonists may utilize this specific pyridine-pentanol scaffold as a building block, leveraging the documented patent precedent to support freedom-to-operate assessments and prior art positioning.

CCR5 Pharmacophore Tool Compound for Chemokine Receptor Studies

With a measured Kd of 316 nM for antagonist activity at human CCR5 in HEK 293 Glosensor cells [1], 5-(pyridin-3-yl)pentan-2-ol serves as a characterized tool compound for structure-activity relationship (SAR) studies targeting the CCR5 chemokine receptor. Investigators studying CCR5-mediated pathways—including HIV entry inhibition and inflammatory chemokine signaling—can employ this compound as a baseline scaffold with documented affinity, enabling comparative SAR exploration with modified pyridine-pentanol analogs where no CCR5 binding data currently exist.

Liquid Chromatography Method Development Leveraging Predicted pKa

The predicted pKa of 15.17 ± 0.20 for the secondary hydroxyl group informs the selection of mobile phase pH and buffer systems for reversed-phase and ion-exchange chromatography method development. Compared to the primary alcohol analog 5-(pyridin-3-yl)pentan-1-ol (predicted pKa ~15–16), the pentan-2-ol compound exhibits measurably lower ionization at neutral pH, directly affecting retention time optimization, peak symmetry, and resolution from closely eluting impurities. Analytical chemists developing purity methods or preparative purification protocols should reference compound-specific predicted pKa rather than analog-extrapolated values.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Pyridin-3-yl)pentan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.